Dispiro[2.0.34.13]octan-6-ylmethanamine
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Overview
Description
Dispiro[2.0.34.13]octan-6-ylmethanamine is a chemical compound with the molecular formula C9H15N and a molecular weight of 137.226 g/mol This compound is characterized by its unique dispiro structure, which consists of two spiro-connected rings
Preparation Methods
The synthesis of Dispiro[2.0.34.13]octan-6-ylmethanamine involves several steps, typically starting with the formation of the dispiro structure. The synthetic routes often include cyclization reactions to form the spiro rings, followed by functionalization to introduce the methanamine group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining the desired quality of the compound .
Chemical Reactions Analysis
Dispiro[2.0.34.13]octan-6-ylmethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: The methanamine group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Addition: The compound can undergo addition reactions with electrophiles or nucleophiles, depending on the reaction conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and various catalysts to facilitate substitution and addition reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Dispiro[2.0.34.13]octan-6-ylmethanamine has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound’s unique structure makes it valuable in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of Dispiro[2.0.34.13]octan-6-ylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into binding sites, where it can modulate the activity of these targets. The pathways involved in its mechanism of action depend on the specific application and the biological system being studied. Detailed studies are required to elucidate the exact molecular interactions and pathways .
Comparison with Similar Compounds
Dispiro[2.0.34.13]octan-6-ylmethanamine can be compared with other dispiro compounds, such as:
- Dispiro[2.0.34.13]octan-6-ylmethanamine : Similar in structure but with different functional groups.
- Dispiro[2.1.34.13]octane derivatives : These compounds have variations in the spiro ring structure, leading to different chemical properties and applications.
Properties
IUPAC Name |
dispiro[2.0.34.13]octan-6-ylmethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N/c10-5-7-3-9(4-7)6-8(9)1-2-8/h7H,1-6,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDJZXBXTFWHXRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CC23CC(C3)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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